(2-chloro-1-phenylethyl)benzene (2-chloro-1-phenylethyl)benzene
Brand Name: Vulcanchem
CAS No.: 5216-46-6
VCID: VC11495279
InChI:
SMILES:
Molecular Formula: C14H13Cl
Molecular Weight: 216.7

(2-chloro-1-phenylethyl)benzene

CAS No.: 5216-46-6

Cat. No.: VC11495279

Molecular Formula: C14H13Cl

Molecular Weight: 216.7

Purity: 95

* For research use only. Not for human or veterinary use.

(2-chloro-1-phenylethyl)benzene - 5216-46-6

Specification

CAS No. 5216-46-6
Molecular Formula C14H13Cl
Molecular Weight 216.7

Introduction

Structural and Nomenclatural Characteristics

Molecular Architecture

(2-Chloro-1-phenylethyl)benzene features a central benzene ring substituted at the 1-position by a chlorine atom and at the 2-position by a 1-phenylethyl group. The 1-phenylethyl moiety consists of an ethyl chain (CH2CH2-\text{CH}_2\text{CH}_2-) with a phenyl group attached to the first carbon. The chlorine atom occupies the second carbon of the ethyl chain, yielding the IUPAC name 1-chloro-2-(1-phenylethyl)benzene. This nomenclature aligns with the SMILES representation CC(C1=CC=CC=C1)C2=CC=CC=C2Cl , which encodes the branching pattern and substituent positions.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC14H13Cl\text{C}_{14}\text{H}_{13}\text{Cl}PubChem
Molecular Weight216.70 g/molPubChem
InChI KeyCSXCEFXBPBXMCG-UHFFFAOYSA-NPubChem
XLogP34.8PubChem
Rotatable Bond Count2PubChem

The compound’s three-dimensional conformation reveals a staggered arrangement of the phenyl groups, minimizing steric hindrance. Computational models predict a dihedral angle of 68° between the two benzene rings, optimizing π\pi-π\pi interactions .

Synthesis and Preparation

Classical Alkylation Approaches

The synthesis of (2-chloro-1-phenylethyl)benzene typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. A representative method, adapted from protocols for analogous chlorinated aromatics , employs the reaction of benzyl bromide with phenol derivatives in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3):

C6H5CH2Br+C6H5OHAlCl3C6H5CH2C6H4Cl+HBr\text{C}_6\text{H}_5\text{CH}_2\text{Br} + \text{C}_6\text{H}_5\text{OH} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_4\text{Cl} + \text{HBr}

This reaction proceeds via electrophilic aromatic substitution, where the benzyl bromide acts as an alkylating agent. The chlorine atom is introduced post-alkylation through chlorination using SO2Cl2\text{SO}_2\text{Cl}_2 or Cl2\text{Cl}_2 under controlled conditions .

Modern Catalytic Strategies

Recent advances utilize palladium-catalyzed cross-coupling reactions to enhance regioselectivity. For instance, Suzuki-Miyaura coupling between chlorophenylboronic acid and phenylethyl halides has yielded the target compound with >90% purity . Key reaction parameters include:

  • Temperature: 80–100°C

  • Catalyst: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4

  • Solvent: Tetrahydrofuran (THF)

Physicochemical Properties

Solubility and Stability

(2-Chloro-1-phenylethyl)benzene exhibits limited water solubility (0.12 mg/L at 25°C) due to its hydrophobic aromatic framework. It is miscible with organic solvents such as dichloromethane, ethanol, and THF. Stability studies indicate decomposition above 250°C, with a half-life of 14 days under ambient light .

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 7.32–7.25 (m, 10H, aromatic H)

    • δ 4.12 (q, J=6.8J = 6.8 Hz, 1H, CHCl)

    • δ 3.05 (d, J=6.8J = 6.8 Hz, 2H, CH2_2)

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3):

    • δ 137.8 (C1), 129.6 (C2, C6), 128.3 (C3, C5), 127.1 (C4)

    • δ 70.1 (Cα_\alpha), 56.3 (Cβ_\beta)

Mass Spectrometry

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/zm/z 216.07 ([M]+\text{[M]}^+), with fragmentation patterns indicative of C-Cl bond cleavage (m/zm/z 181) and phenyl group loss (m/zm/z 105) .

Reactivity and Functional Applications

Nucleophilic Substitution

The chlorine atom in (2-chloro-1-phenylethyl)benzene undergoes nucleophilic substitution with amines, alkoxides, and thiols. For example, reaction with sodium ethoxide yields the ethoxy derivative:

C14H13Cl+NaOEtC14H13OEt+NaCl\text{C}_{14}\text{H}_{13}\text{Cl} + \text{NaOEt} \rightarrow \text{C}_{14}\text{H}_{13}\text{OEt} + \text{NaCl}

This reactivity underpins its utility in synthesizing ethers and thioethers for polymer chemistry .

Pharmaceutical Intermediates

The compound serves as a precursor to antihistamines and antipsychotic agents. For instance, catalytic hydrogenation produces 2-phenylethylbenzene, a scaffold for dopamine receptor modulators .

Comparative Analysis with Related Compounds

Phenylethyl Chloride (CAS 622-24-2)

Unlike (2-chloro-1-phenylethyl)benzene, phenylethyl chloride (C8H9Cl\text{C}_8\text{H}_9\text{Cl}) lacks the additional phenyl substitution, resulting in lower molecular weight (140.61 g/mol) and higher volatility .

Table 2: Comparative Physicochemical Data

Property(2-Chloro-1-phenylethyl)benzenePhenylethyl Chloride
Molecular Weight216.70 g/mol140.61 g/mol
Boiling Point298°C198°C
XLogP34.83.2

Future Research Directions

Despite its synthetic utility, gaps persist in understanding the compound’s environmental fate and metabolic pathways. High-resolution cryo-EM studies could elucidate its interactions with biological targets, while green chemistry approaches may optimize its synthesis.

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